molecular formula C26H25FN2O3 B2753796 3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide CAS No. 847405-31-6

3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2753796
CAS No.: 847405-31-6
M. Wt: 432.495
InChI Key: LBBPJQZRKWJMBK-UHFFFAOYSA-N
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Description

3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with an adamantane carboxamide group and a 2-fluorophenyl moiety. The adamantane group confers high lipophilicity and metabolic stability, while the benzofuran scaffold may enhance π-π stacking interactions in biological targets . The 2-fluorophenyl substituent introduces electronic and steric effects that could modulate binding affinity and selectivity.

Properties

IUPAC Name

3-(adamantane-1-carbonylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O3/c27-19-6-2-3-7-20(19)28-24(30)23-22(18-5-1-4-8-21(18)32-23)29-25(31)26-12-15-9-16(13-26)11-17(10-15)14-26/h1-8,15-17H,9-14H2,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBPJQZRKWJMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the adamantane-1-carboxylic acid derivative, followed by the introduction of the benzofuran and fluorophenyl groups through amide bond formation and other coupling reactions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and catalysts (e.g., Pd/C). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, neurological disorders, or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as stability, solubility, or reactivity, making it useful in applications ranging from coatings to pharmaceuticals.

Mechanism of Action

The mechanism of action of “3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Hypothesized Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Hypothesized Properties
3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide C₂₄H₂₃FN₂O₃* ~412.45 Benzofuran core, 2-fluorophenyl, adamantane High rigidity, moderate solubility, CNS penetration
N-(3-fluoro-2-methylphenyl)-1-adamantanecarboxamide C₁₈H₂₂FNO 287.37 3-fluoro-2-methylphenyl, adamantane Increased steric hindrance, lower polarity
1-Adamantanecarboxamide (unsubstituted) C₁₁H₁₇NO 179.26 Simple adamantane carboxamide High lipophilicity, limited target specificity

Analysis of Structural Modifications

  • Benzofuran vs.
  • Fluorophenyl Substitution : The 2-fluorophenyl group in the target compound may reduce metabolic oxidation compared to the 3-fluoro-2-methylphenyl analogue, which has additional steric bulk that could hinder target engagement .

Hypothesized Pharmacological Implications

  • However, the benzofuran core could shift selectivity toward kinase or protease targets .

Biological Activity

3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide, also known by its CAS number 847405-31-6, is a compound that integrates the adamantane structure with a benzofuran moiety. This unique combination may impart specific biological activities, particularly in the context of antiviral and antimicrobial applications. The following sections provide a detailed analysis of its biological activity, including case studies, research findings, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C26H25FN2O3C_{26}H_{25}FN_{2}O_{3} with a molecular weight of 432.5 g/mol. The compound features an adamantane core, which is known for its stability and ability to traverse biological membranes, and a benzofuran ring that may enhance interactions with biological targets.

PropertyValue
CAS Number847405-31-6
Molecular FormulaC26H25FN2O3C_{26}H_{25}FN_{2}O_{3}
Molecular Weight432.5 g/mol

The biological activity of 3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide is primarily attributed to its interaction with various biological targets. The adamantane moiety provides structural stability, while the benzofuran component may facilitate binding to specific enzymes or receptors. Preliminary studies suggest that this compound may act by inhibiting viral replication through interference with viral enzymes or by modulating receptor functions.

Antimicrobial Activity

The antimicrobial potential of 3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide has not been extensively studied; however, related compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Compound TestedBacterial StrainActivity Level
Adamantane Derivative 1S. aureusComparable to ampicillin
Adamantane Derivative 2E. coliAbout 50% of ampicillin’s activity

Selectivity Index and Cytotoxicity

The selectivity index (SI) is a crucial parameter in evaluating the therapeutic potential of compounds. For compounds structurally related to 3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide, studies have reported SIs significantly higher than standard antiviral agents like cidofovir, suggesting a favorable balance between efficacy and toxicity .

Q & A

Q. Biological Testing :

  • Screen analogs against a panel of enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs) to identify selectivity trends.
  • Use IC50_{50} shift assays to quantify resistance in mutant cell lines (e.g., P-glycoprotein overexpression) .

Basic: What are the documented biological targets and mechanisms of action for this compound?

Answer:
While specific targets for this compound are under investigation, structurally related adamantane-benzofuran hybrids show:

  • Enzyme Inhibition : Inhibition of cytochrome P450 (CYP3A4) via adamantane’s hydrophobic interactions .
  • Receptor Modulation : Partial agonism at nicotinic acetylcholine receptors (nAChRs) due to benzofuran’s aromatic stacking .
  • Antimicrobial Activity : Disruption of bacterial membrane integrity via fluorophenyl’s electronegative interactions .

Methodological Note : Use radioligand binding assays (e.g., 3^3H-epibatidine for nAChRs) to quantify target engagement .

Advanced: How to address low reproducibility in biological assays involving this compound?

Answer:
Common pitfalls and solutions:

  • Aggregation : Pre-dissolve in DMSO (≤0.1% final concentration) and use dynamic light scattering (DLS) to confirm monodispersion .
  • Photodegradation : Store solutions in amber vials and confirm stability via HPLC-UV at t = 0, 24, 48 hours .
  • Batch Variability : Standardize synthesis protocols (e.g., strict anhydrous conditions) and validate purity across batches via NMR .

Statistical Approach : Use intra- and inter-laboratory reproducibility studies (n ≥ 3) with blinded samples to identify operator-dependent biases .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Answer:

  • Storage : -20°C in sealed, argon-flushed vials to prevent oxidation of the adamantane moiety .
  • Stability : Stable in solid form for >2 years; in DMSO, use within 1 month (confirmed by HPLC retention time shifts <1%) .

Degradation Products : Monitor for adamantane ring-opening (via GC-MS) or fluorophenyl dehalogenation (via 19^19F NMR) .

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